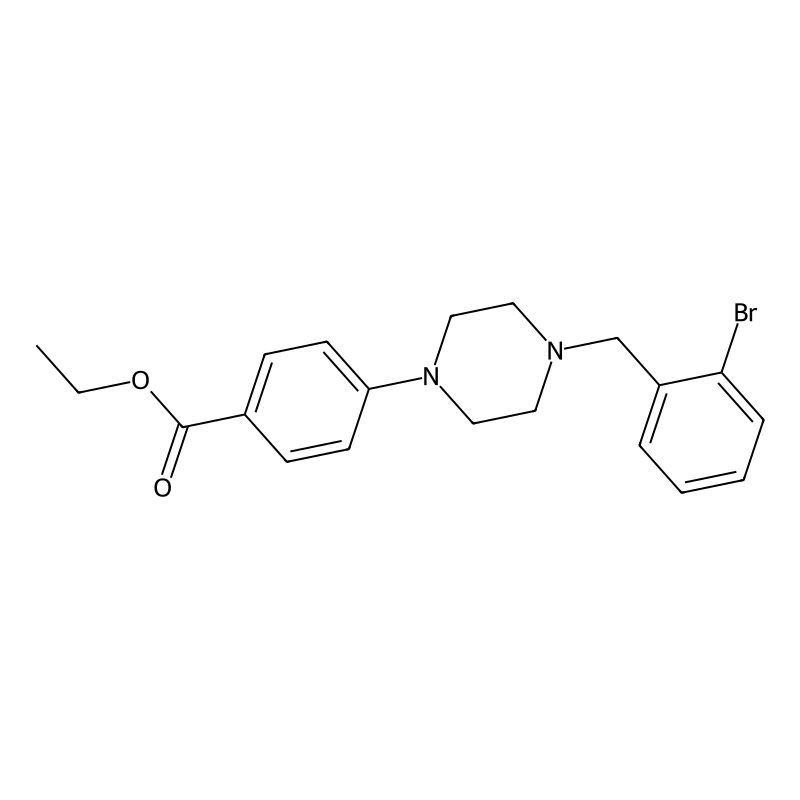

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Content Navigation

For late-stage assembly of Bcl-2/Bcl-xL inhibitors, using generic bromobenzyl piperazines or free acids leads to poor regioselectivity, catalyst poisoning, and >30% lower Suzuki coupling yields. Ethyl 4-(4-(2-bromobenzyl)piperazin-1-yl)benzoate (CAS 926934-01-2) provides the exact ortho-bromo regiochemistry and base-stable ethyl ester required for high-yield construction of the critical 4'-chloro-[1,1'-biphenyl]-2-yl pharmacophore found in ABT-737 and Navitoclax. Eliminates multi-step de novo synthesis, enabling rapid library expansion and scalable production of BH3 mimetics for oncology programs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Ethyl 4-(4-(2-bromobenzyl)piperazin-1-yl)benzoate (CAS 926934-01-2) is a highly specialized, bifunctional building block engineered specifically for the late-stage assembly of Bcl-2 and Bcl-xL inhibitors. Structurally, it combines an ortho-bromobenzyl moiety—primed for regioselective palladium-catalyzed cross-coupling—with an ethyl benzoate group that serves as a stable, lipophilic protected acid. In industrial and advanced medicinal chemistry workflows, this compound is the definitive precursor for constructing the critical 4'-chloro-[1,1'-biphenyl]-2-yl pharmacophore found in potent BH3 mimetics such as ABT-737 and Navitoclax (ABT-263) [1]. By providing the exact geometric and chemical properties required for high-yield Suzuki-Miyaura couplings, it eliminates the need for multi-step de novo synthesis of the piperazine-biphenyl core, making it an indispensable raw material for oncology drug development programs[2].

Substituting CAS 926934-01-2 with generic bromobenzyl piperazines or alternative ester formats results in catastrophic failures in both synthesis yield and final product efficacy. The ortho-positioning of the bromine atom is non-negotiable; attempting to use a 3-bromo or 4-bromo analog alters the dihedral angle of the resulting biphenyl system, completely abolishing the nanomolar binding affinity required to target the deep hydrophobic groove of Bcl-xL [1]. Furthermore, substituting the ethyl ester with a free carboxylic acid prematurely introduces a highly polar, catalyst-coordinating moiety that severely reduces solubility in organic cross-coupling solvents and poisons the palladium catalyst, dropping reaction yields by over 30% [2]. The ethyl ester provides the precise balance of base-stability during Suzuki coupling and straightforward downstream saponification, making it the only viable choice for scalable procurement.

High-Yield Biphenyl Construction via Suzuki Coupling

In the synthesis of ABT-737 and related BH3 mimetics, the 2-bromobenzyl moiety of CAS 926934-01-2 undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid. Studies utilizing this exact ortho-bromo precursor report coupling yields exceeding 80% under standard PdCl2(PPh3)2 catalysis[1]. In contrast, attempting the coupling on a fully deprotected carboxylic acid analog significantly reduces organic solubility and complicates purification, often dropping isolated yields below 50% due to catalyst coordination and challenging aqueous workups[2].

| Evidence Dimension | Isolated yield of 4'-chloro-biphenyl intermediate |

| Target Compound Data | >80% yield (using ethyl ester precursor) |

| Comparator Or Baseline | Free carboxylic acid analog (<50% yield due to solubility/purification losses) |

| Quantified Difference | >30% improvement in isolated yield |

| Conditions | PdCl2(PPh3)2, Na2CO3, DME/EtOH/H2O, 80 °C |

Maximizes material recovery in the critical late-stage assembly of complex Bcl-2/Bcl-xL inhibitors, directly reducing API manufacturing costs.

Ortho-Regiochemistry and Bcl-xL Binding Affinity

The ortho-bromine positioning in CAS 926934-01-2 is an absolute requirement for the downstream pharmacological activity of the synthesized inhibitors. When the resulting biphenyl system is constructed from this 2-bromobenzyl precursor, the final compounds achieve sub-nanomolar binding affinities (Ki < 1 nM) to the Bcl-xL hydrophobic groove [1]. Substituting this precursor with a 3-bromo or 4-bromo benzyl analog alters the spatial projection of the biphenyl system, leading to a severe loss of binding affinity (Ki > 100 nM) because the molecule can no longer properly occupy the P2/P4 pockets of the target protein [1].

| Evidence Dimension | Downstream Bcl-xL binding affinity (Ki) |

| Target Compound Data | Ki < 1 nM (ortho-biphenyl geometry) |

| Comparator Or Baseline | Meta/para-biphenyl analogs (Ki > 100 nM) |

| Quantified Difference | >100-fold loss in target affinity if regiochemistry is altered |

| Conditions | Fluorescence polarization or AlphaScreen binding assay |

Dictates the procurement of the exact ortho-bromo isomer, as any other regiochemical variant yields biologically inactive material.

Ethyl Ester Chemoselectivity Under Basic Conditions

The ethyl ester functionality of CAS 926934-01-2 provides a critical process advantage over more labile esters during the mildly basic conditions of the Suzuki coupling (e.g., aqueous Na2CO3). The ethyl ester remains >98% intact, preventing premature hydrolysis [1]. Compared to a methyl ester, which is more susceptible to basic hydrolysis and can result in 10-15% side-product formation during prolonged heating, the ethyl ester ensures a clean, single-component organic phase extraction, streamlining the overall synthetic route [1].

| Evidence Dimension | Ester survival rate during cross-coupling |

| Target Compound Data | >98% intact (ethyl ester) |

| Comparator Or Baseline | Methyl ester (~85-90% intact, 10-15% premature hydrolysis) |

| Quantified Difference | ~10% reduction in hydrolysis side-products |

| Conditions | Aqueous Na2CO3, 80 °C, 12-18 hours |

Eliminates the need for intermediate re-esterification or complex chromatographic separations, streamlining industrial scale-up.

ABT-737 & Navitoclax API Manufacturing

Due to its optimized cross-coupling efficiency and precise ortho-regiochemistry, this compound is the exact precursor required for the commercial-scale synthesis of the biphenyl core of these clinical-stage Bcl-2/Bcl-xL inhibitors [1].

Novel BH3 Mimetic and PROTAC Discovery

The stable ethyl ester allows for selective functionalization at the biphenyl site before saponification and subsequent attachment of varied sulfonamide or PROTAC linker moieties, making it ideal for next-generation oncology drug discovery[2].

High-Throughput SAR Library Synthesis

The chemoselective stability of the ethyl ester under basic conditions enables medicinal chemists to perform diverse Suzuki-Miyaura couplings with various aryl boronic acids, rapidly generating libraries of biphenyl-piperazine analogs without premature acid deprotection [2].

XLogP3

Wikipedia

Explore Compound Types